(2-Nitrophenyl)-phosphoric triamide

描述

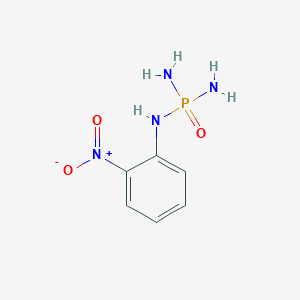

(2-Nitrophenyl)-phosphoric triamide is an organic compound characterized by the presence of a nitrophenyl group attached to a phosphoric triamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Nitrophenyl)-phosphoric triamide typically involves the reaction of 2-nitroaniline with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ammonia to yield the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound.

化学反应分析

Types of Reactions

(2-Nitrophenyl)-phosphoric triamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the

生物活性

(2-Nitrophenyl)-phosphoric triamide (2-NPT) is an organophosphorus compound that has garnered attention for its unique biological activity and potential applications in various fields, particularly in agriculture as a urease inhibitor. This article delves into the biological activity of 2-NPT, summarizing its mechanisms, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . It consists of a phosphoric acid group attached to a 2-nitrophenyl moiety, which imparts distinct reactivity due to the presence of both nitro and phosphoric functional groups. These features contribute to its biological interactions and toxicity profiles.

Urease Inhibition

One of the primary biological activities of 2-NPT is its role as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease activity, 2-NPT helps reduce ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen use efficiency in agricultural applications. This mechanism not only conserves nitrogen but also mitigates environmental pollution caused by ammonia emissions .

Interaction with Biological Molecules

Research indicates that 2-NPT can interact with proteins and enzymes through phosphorylation. Such interactions may alter enzyme activities and affect metabolic pathways, leading to potential reproductive toxicity and organ damage upon prolonged exposure . The compound's ability to modify enzyme function underscores its significance in both agricultural and environmental contexts.

Toxicological Profile

The toxicological effects of 2-NPT have been a subject of investigation due to its potential health hazards. Studies have classified it as having possible reproductive toxicity, with warnings indicating risks to fertility and potential harm to unborn children . Prolonged exposure may result in organ damage, necessitating careful handling in applications involving human or environmental exposure.

Case Studies and Laboratory Experiments

- Urease Inhibition Longevity : Laboratory studies demonstrated that 2-NPT exhibits a longer-lasting inhibitory effect on urease compared to other commonly used inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). In field experiments, 2-NPT significantly reduced ammonia emissions from cattle urine applied to pasture soils for up to 58 days .

- Molecular Docking Studies : In-silico methods have been employed to evaluate the binding affinity of 2-NPT against various proteins, including the human estrogen receptor and serine/threonine-protein kinase PIM-2. Molecular dynamics simulations revealed significant interactions between 2-NPT and these proteins, indicating its potential biological implications .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Organophosphate | Nitro group enhances reactivity; effective urease inhibitor |

| Phenyl-phosphonic acid | Organophosphate | Lacks nitro group; primarily used as a flame retardant |

| 2-Aminophenyl-phosphonic acid | Organophosphate | Contains amino group; more reactive towards electrophiles |

| Diethyl phosphonate | Organophosphate | Used as an intermediate in pesticide synthesis; less toxic |

The unique combination of nitro and phosphoric functionalities in 2-NPT distinguishes it from these similar compounds, influencing its reactivity and biological interactions differently.

科学研究应用

Chemical Properties and Structure

(2-NPT) is characterized by the presence of a phosphoric acid group attached to a 2-nitrophenyl moiety. Its chemical formula is . The compound's unique structure allows it to interact with various biological systems, making it a subject of interest in agricultural chemistry.

Agricultural Applications

1. Urease Inhibition

One of the primary applications of (2-NPT) is as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting this enzyme, (2-NPT) helps to reduce ammonia volatilization from urea-based fertilizers, thereby enhancing nitrogen use efficiency in agricultural practices.

- Mechanism of Action : (2-NPT) acts by blocking the active site of the urease enzyme, similar to other known inhibitors like N-(n-butyl) thiophosphoric triamide (nBTPT). Studies have shown that (2-NPT) can reduce ammonia emissions by 48% to 89% compared to unprotected urea .

- Longevity and Effectiveness : Research indicates that (2-NPT) exhibits greater stability and longevity in the field compared to nBTPT. In laboratory settings, it has been shown to maintain its inhibitory effects for up to 58 days , significantly reducing ammonia emissions from cattle urine applied to pasture soils .

| Inhibitor Type | Reduction in NH₃ Emissions | Longevity |

|---|---|---|

| 2-NPT | 48% - 89% | Up to 58 days |

| nBTPT | Varies | Shorter than 2-NPT |

2. Nutrient Availability Enhancement

(2-NPT) is also utilized in fertilizers due to its ability to enhance nutrient availability in soil. By inhibiting urease activity, it helps maintain higher levels of nitrogen in the soil, which is crucial for plant growth .

Organic Synthesis Applications

In addition to its agricultural uses, (2-NPT) can serve as a precursor or intermediate in the synthesis of other chemical compounds. Its reactivity due to the nitro and phosphoric functional groups allows it to participate in various organic reactions, including:

- Oxidation : The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

- Reduction : Reduction processes can yield amine derivatives from the nitro group.

- Substitution Reactions : Nucleophilic substitution reactions can occur at the phosphorus center .

Health and Environmental Considerations

While (2-NPT) holds promise for enhancing agricultural productivity and efficiency, it is essential to consider its potential health hazards. Prolonged exposure may lead to reproductive toxicity and organ damage. Therefore, safety protocols must be established when handling this compound in both research and agricultural settings .

Case Studies

Several studies have documented the effectiveness of (2-NPT) in real-world applications:

- Study on Ammonia Emissions : A laboratory evaluation demonstrated that applying (2-NPT) at concentrations ranging from 0.001% to 0.075% significantly reduced ammonia emissions from urea fertilizers applied to grassland soils .

- Field Trials : Field trials conducted on dairy-grazed pasture soils indicated that (2-NPT) could effectively reduce NH₃ emissions over extended periods, outperforming traditional inhibitors like nBTPT .

属性

IUPAC Name |

N-diaminophosphoryl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N4O3P/c7-14(8,13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H5,7,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPVISFVPDYFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NP(=O)(N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N4O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470389 | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874819-71-3 | |

| Record name | N-(2-Nitrophenyl)phosphoric triamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874819-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Nitrophenyl)-phosphoric triamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric triamide, N-(2-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (2-Nitrophenyl)-phosphoric triamide (2-NPT) function as a urease inhibitor? What are the downstream effects of this inhibition?

A: 2-NPT acts by disrupting the activity of the enzyme urease, which is responsible for catalyzing the hydrolysis of urea into ammonia (NH3) and carbon dioxide (CO2) [, , ]. This inhibition prevents the rapid breakdown of urea, a common nitrogen fertilizer, in the soil. By slowing down this process, 2-NPT helps reduce the volatilization of ammonia into the atmosphere [, ]. This is particularly important in agricultural settings, as ammonia emissions not only represent a loss of valuable nitrogen fertilizer but also contribute to air pollution and environmental problems.

Q2: Existing urease inhibitors often have limited longevity in the field. How does the longevity of 2-NPT compare to a commonly used inhibitor, N-(n-butyl) thiophosphoric triamide (nBTPT)?

A: Research suggests that 2-NPT exhibits a longer-lasting inhibitory effect on urease compared to nBTPT [, ]. Laboratory incubation studies demonstrated that 2-NPT continued to significantly reduce ammonia emissions from cattle urine applied to pasture soils for a longer period (up to 58 days) compared to nBTPT [, ]. This extended longevity of 2-NPT could translate into improved nitrogen use efficiency in agricultural applications.

Q3: Apart from its application as a urease inhibitor, does research suggest any other potential uses for 2-NPT?

A: While the primary focus of research on 2-NPT revolves around its role as a urease inhibitor, a patented process describes its synthesis from 2-nitroaniline and phosphorus pentachloride, highlighting its potential use as a precursor or intermediate in the production of other chemical compounds []. Further research may uncover additional applications for 2-NPT in various fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。